![molecular formula C11H13F3N6 B11801348 1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine](/img/structure/B11801348.png)
1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by the presence of a trifluoromethyl group attached to a triazolo[1,5-a]pyrimidine ring, which is further connected to a piperidin-3-amine moiety. The unique structure of this compound imparts it with a range of biological activities, making it a valuable target for research and development.
Preparation Methods
The synthesis of 1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine typically involves the following steps:
-
Synthetic Routes
Microwave-Mediated Synthesis: A catalyst-free, additive-free method using microwave irradiation has been developed for the synthesis of triazolo[1,5-a]pyridines.
One-Pot Catalyst-Free Procedure: Another efficient method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, yielding the desired product with excellent yields.
-
Industrial Production Methods
- Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis and one-pot procedures suggests potential for industrial application.
Chemical Reactions Analysis
1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine undergoes various chemical reactions, including:
-
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be performed on the triazolo[1,5-a]pyrimidine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
-
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
-
Major Products
- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine has a wide range of scientific research applications:
-
Chemistry
- The compound is used as a building block for the synthesis of more complex molecules.
- It serves as a precursor for the development of novel heterocyclic compounds with potential biological activities.
-
Biology
-
Medicine
- The compound’s anticancer properties make it a promising candidate for the development of new cancer therapies.
- It is also explored for its potential in treating other diseases, such as cardiovascular disorders and type 2 diabetes .
-
Industry
- The compound’s unique structure and reactivity make it valuable for the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine involves:
-
Molecular Targets
-
Pathways Involved
- The inhibition of CDK2/cyclin A2 disrupts the cell cycle, preventing cancer cell proliferation.
- The suppression of the ERK signaling pathway induces apoptosis and cell cycle arrest, further contributing to its anticancer effects .
Comparison with Similar Compounds
1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine can be compared with other similar compounds:
-
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with significant anticancer properties.
Triazolo[1,5-a]pyridines: Compounds with similar structures and biological activities.
Thiazolo[3,2-b]triazole: A compound with comparable synthetic routes and applications.
-
Uniqueness
- The presence of the trifluoromethyl group in this compound imparts unique chemical and biological properties, enhancing its reactivity and potency.
- Its dual activity against cancer cell lines and enzyme inhibition makes it a versatile compound for research and therapeutic applications .
Properties
Molecular Formula |
C11H13F3N6 |
|---|---|
Molecular Weight |
286.26 g/mol |
IUPAC Name |
1-[5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperidin-3-amine |
InChI |
InChI=1S/C11H13F3N6/c12-11(13,14)8-4-9(19-3-1-2-7(15)5-19)20-10(18-8)16-6-17-20/h4,6-7H,1-3,5,15H2 |
InChI Key |
YZAUHGVIBCTUDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=NC3=NC=NN23)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


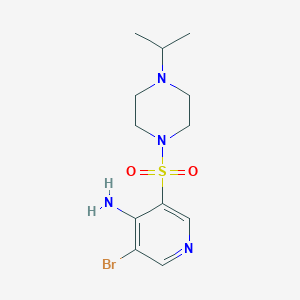
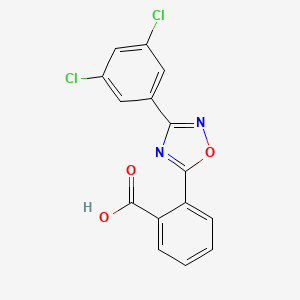
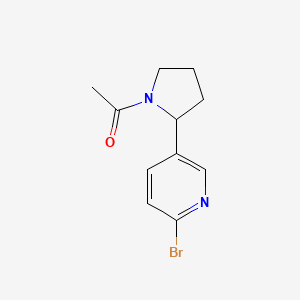


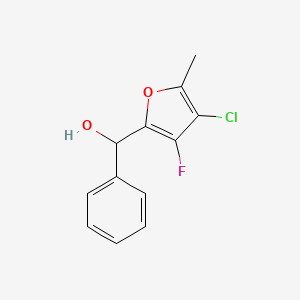
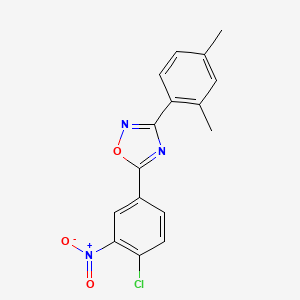
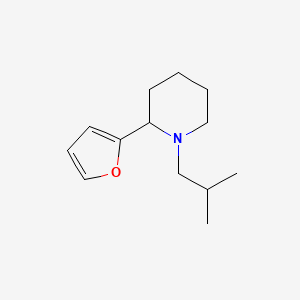
![Propyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11801336.png)
![7-Amino-5-(2-hydroxyethyl)-5H-benzo[d]pyrido[2,3-b]azepin-6(7H)-one](/img/structure/B11801337.png)
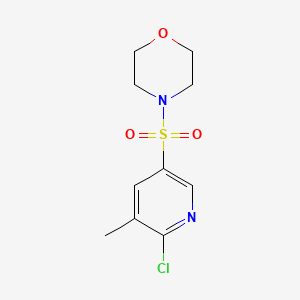

![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11801347.png)
![2-(3-Oxo-3,5,6,8-tetrahydro-2H-thiopyrano[3,4-c]pyridazin-2-yl)acetic acid](/img/structure/B11801349.png)
